molecular formula C9H3BrCl2IN B1381468 8-Bromo-4,5-dichloro-3-iodoquinoline CAS No. 1601205-38-2

8-Bromo-4,5-dichloro-3-iodoquinoline

Cat. No. B1381468
CAS RN: 1601205-38-2
M. Wt: 402.84 g/mol
InChI Key: KPSKITWCKMTROQ-UHFFFAOYSA-N
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Description

8-Bromo-4,5-dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrCl2IN . It is used as a building block in research .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4,5-dichloro-3-iodoquinoline is defined by its molecular formula, C9H3BrCl2IN . The InChI code for this compound is 1S/C9H5BrIN/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H .


Physical And Chemical Properties Analysis

8-Bromo-4,5-dichloro-3-iodoquinoline is a solid at room temperature . It has a molecular weight of 402.84 . More specific physical and chemical properties may be found in specialized databases or safety data sheets.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Halogenated quinolines, including bromo-iodoquinoline derivatives, serve as important intermediates in the synthesis of various biologically active molecules. For example, the synthesis of 6-bromo-4-iodoquinoline has been reported as a key step in the preparation of compounds like GSK2126458, highlighting the role of halogenated quinolines in drug synthesis (Wenhui Wang et al., 2015).

Photochemical Properties and Protecting Groups

Brominated hydroxyquinoline has been utilized as a photolabile protecting group for carboxylic acids, demonstrating significant sensitivity to multiphoton-induced photolysis, which is essential for in vivo studies. This suggests that derivatives like 8-Bromo-4,5-dichloro-3-iodoquinoline could have applications in photochemical studies and as protecting groups in synthetic chemistry (O. Fedoryak & T. M. Dore, 2002).

Metal Interaction Studies

The study of halogenated 8-hydroxyquinolines has also extended to their interactions with metals. For instance, Clioquinol and its analogues, which share structural similarities with 8-Bromo-4,5-dichloro-3-iodoquinoline, have been found to inhibit the SARS-CoV-2 virus by interfering with the ACE2 and Spike protein interaction, demonstrating the potential of halogenated quinolines in antiviral research (O. Olaleye et al., 2021).

Analytical Chemistry Applications

Halogenated quinolines have been employed in spectrophotometric methods for the determination of specific derivatives, suggesting their use in analytical chemistry for detecting and quantifying chemical compounds (F. Belal, 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of 8-Bromo-4,5-dichloro-3-iodoquinoline are not specified in the search results. Its use as a building block in research suggests potential applications in the synthesis of new compounds .

properties

IUPAC Name

8-bromo-4,5-dichloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSKITWCKMTROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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